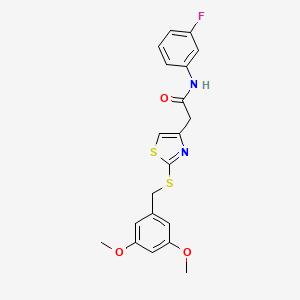

![molecular formula C20H20N2O5 B2926286 methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448128-55-9](/img/structure/B2926286.png)

methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

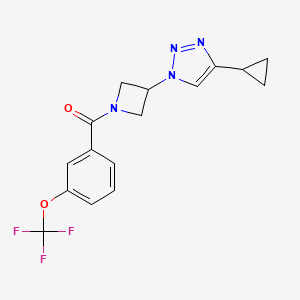

The compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a carboxylate group, and a dihydroisoquinoline group. It also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the conformation of its heterocyclic ring. The presence of the carboxamide and carboxylate groups could potentially allow for hydrogen bonding, which could influence the compound’s structure and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation, while the carboxamide group could potentially participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and the arrangement of its atoms. For example, the presence of polar functional groups could potentially make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound is part of research into the synthesis of complex organic molecules. For example, the development of new synthesis methods for methyl isoquinoline-3-carboxylates starts from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives, highlighting the compound's role in facilitating the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999). Additionally, derivatives of this compound have been investigated for their antibacterial activities, indicating its potential in the development of new antimicrobial agents (Rádl & Janichová, 1992).

Biological Activities and Therapeutic Potential

The compound is also involved in studies focusing on its biological activities and potential therapeutic applications. For instance, the synthesis and cytotoxic activity of related isoquinoline derivatives bearing cationic side chains have been prepared from aminoanthraquinones to study the effects of side chain positioning on biological activity. These studies have implications for the development of cancer therapies, as some derivatives showed substantial growth delays against in vivo subcutaneous colon tumors in mice, suggesting the compound's relevance in oncological research (Bu et al., 2001).

Molecular Docking and Cytotoxicity Studies

The compound and its derivatives have been subjects of molecular docking and cytotoxicity studies, aiming to understand their interaction with biological targets and their effects on cancer cells. Such research contributes to the identification of new potential drugs with specific activities against cancer cells, thereby advancing the field of cancer chemotherapy (Wen et al., 2022).

Eigenschaften

IUPAC Name |

methyl 7-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-25-20(24)22-9-8-13-6-7-15(10-14(13)11-22)21-19(23)18-12-26-16-4-2-3-5-17(16)27-18/h2-7,10,18H,8-9,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFAEJNFMWXSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)